1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is a useful research compound. Its molecular formula is C9H13F6N3O4S2 and its molecular weight is 405.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide, commonly referred to as [C3mim][Tf2N], is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article explores the biological activity of this compound, focusing on its toxicity, effects on aquatic organisms, and potential implications for human health.
Chemical Structure and Properties
[C3mim][Tf2N] is characterized by its imidazolium cation and bis(trifluoromethylsulfonyl)imide anion. The structure can be represented as follows:
- Molecular Formula : C7H11F6N2O4S2
- CAS Number : 216299-72-8
This compound is known for its low volatility, high thermal stability, and ability to dissolve a wide range of organic and inorganic materials, making it a candidate for various applications in chemical processes.
Aquatic Toxicity
Research has demonstrated that [C3mim][Tf2N] exhibits moderate toxicity towards various aquatic organisms. A study assessed its effects on five species at different trophic levels:
-
Freshwater Algae :
- Pseudokirchneriella subcapitata : Most tolerant species.
- Chlorella vulgaris : Most sensitive species.
-
Cladocerans :
- Daphnia magna : Showed significant immobilization at certain concentrations.
- Daphnia longispina : More sensitive compared to D. magna.
-
Marine Bacteria :
- Vibrio fischeri : Viability tests indicated moderate toxicity levels.
The results indicated that the toxicity of [C3mim][Tf2N] varies significantly among species, suggesting implications for ecological balance in aquatic environments .
Case Studies
- Study on Algal Growth Inhibition :
- Cladoceran Response :
Comparative Toxicity Table
Organism | Sensitivity Level | Observed Effects |
---|---|---|
Pseudokirchneriella subcapitata | Tolerant | Minimal growth inhibition |
Chlorella vulgaris | Sensitive | Significant growth inhibition |
Daphnia magna | Moderate | Reduced reproduction |
Daphnia longispina | High | Increased mortality |
Vibrio fischeri | Moderate | Decreased viability |
Implications for Human Health
While the primary focus has been on environmental toxicity, potential implications for human health cannot be overlooked. The chemical structure of [C3mim][Tf2N] suggests that it may interact with biological systems in ways that could be harmful if exposure occurs through occupational or environmental routes. Further research is necessary to understand its effects on human cells and potential toxicological pathways.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-3-propylimidazol-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C2F6NO4S2/c1-3-4-9-6-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,3-4H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWUIWLQQDTHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047947 | |
Record name | 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216299-72-8 | |
Record name | 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-propylimidazolium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.